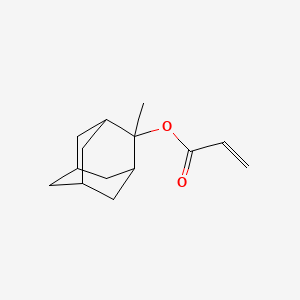

2-Methyl-2-adamantyl acrylate

Description

The exact mass of the compound 2-Methyladamantan-2-yl acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methyl-2-adamantyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-3-13(15)16-14(2)11-5-9-4-10(7-11)8-12(14)6-9/h3,9-12H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPLSAWATHBYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3CC(C2)CC1C3)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947831 | |

| Record name | 2-Methyladamantan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249562-06-9 | |

| Record name | 2-Methyl-2-adamantyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=249562-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyltricyclo(3.3.1.13,7)dec-2-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249562069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyltricyclo[3.3.1.13,7]dec-2-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyladamantan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyladamantan-2-yl Acrylate (stabilized with MEHQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-adamantyl Acrylate for Advanced Material and Pharmaceutical Development

Introduction: The Significance of the Adamantane Moiety in Polymer Chemistry

In the landscape of advanced materials and pharmaceutical research, the strategic selection of molecular building blocks is paramount to achieving desired functional outcomes. Among these, 2-Methyl-2-adamantyl acrylate (CAS 249562-06-9) has emerged as a specialty monomer of significant interest.[1] Its unique structure, which marries a reactive acrylate functional group with a rigid, three-dimensional adamantane core, imparts exceptional properties to the resulting polymers.[1] The adamantane group, a bulky and highly stable hydrocarbon cage, is the cornerstone of this monomer's utility, conferring remarkable thermal stability, high glass transition temperatures, and enhanced resistance to degradation in polymers.[1][2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this compound.

Physicochemical Properties

The inherent characteristics of this compound make it a valuable component in the formulation of high-performance polymers. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 249562-06-9 | [1] |

| Molecular Formula | C14H20O2 | [1][3] |

| Molecular Weight | 220.31 g/mol | [1][4] |

| Appearance | White crystalline powder | [1] |

| Boiling Point | 284.4 ± 9.0 °C at 760 mmHg | [1][3][4] |

| Density | 1.1 ± 0.1 g/cm³ | [3][4] |

| Flash Point | 114.6 ± 16.1 °C | [3][4] |

| Refractive Index | 1.520 | [3][4] |

| LogP | 4.23 | [3] |

Synthesis of this compound

The synthesis of this compound is a critical process that dictates the purity and performance of the final monomer. A common and efficient method involves the reaction of 2-methyl-2-adamantanol with an acrylic acid derivative. A patented method describes the reaction of a magnesium halide salt of 2-methyl-2-adamantanol with methacrylic anhydride (a similar process can be inferred for the acrylate).[2][5] This approach is favored for its high reproducibility and yield.[5]

A crucial aspect of the synthesis is the purity of the reactants, particularly the (meth)acrylic anhydride, as impurities can adversely affect the performance of the resulting polymer in photoresist applications.[5]

Below is a conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol based on similar adamantyl ester syntheses.[2]

-

Preparation of the Grignard Reagent Adduct: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-adamantanone in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is prepared. To this solution, methylmagnesium chloride is added dropwise at a controlled temperature (typically 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the formation of the 2-methyl-2-adamantanol magnesium chloride salt is complete.

-

Esterification: The reaction mixture containing the magnesium salt is cooled again, and acrylic anhydride is added dropwise. The reaction is monitored for completion (e.g., by thin-layer chromatography or gas chromatography).

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., toluene). The combined organic layers are washed with a sodium hydroxide solution and then with demineralized water to remove unreacted starting materials and byproducts. The organic solvent is then removed under reduced pressure, and the crude product is purified, for example, by column chromatography or recrystallization, to yield pure this compound.

Polymerization and Application in Photoresists

The acrylate functionality of this compound allows it to undergo polymerization, typically through free-radical polymerization, to form poly(this compound).[6] This polymer is a cornerstone material in the formulation of chemically amplified photoresists (CARs), which are critical for deep-ultraviolet (DUV) and extreme-ultraviolet (EUV) lithography in the semiconductor industry.[2]

In CARs, the bulky 2-methyl-2-adamantyl group serves as an acid-labile protecting group.[2] Upon exposure to UV radiation, a photoacid generator (PAG) within the resist formulation produces a strong acid. During a subsequent post-exposure bake, this acid catalyzes the cleavage of the adamantyl group, transforming the polymer from a nonpolar, insoluble state to a polar, soluble state in an alkaline developer.[2] This change in solubility allows for the creation of high-resolution patterns on a substrate.

The incorporation of the adamantyl group offers several advantages in photoresist applications:

-

High Etch Resistance: The rigid, bulky adamantane structure provides excellent resistance to the plasma etching processes used to transfer the pattern to the underlying substrate.[2]

-

Controlled Solubility: The hydrophobic nature of the adamantyl group helps to control the dissolution behavior of the polymer in the developer solution, preventing issues like swelling.[7][8][9]

-

Thermal Stability: The adamantane moiety enhances the thermal stability of the polymer, which is crucial for maintaining pattern integrity during processing.[1][2]

Below is a diagram illustrating the workflow of a chemically amplified photoresist.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Methyl-2-adamantyl acrylate_249562-06-9_C14H20O2 - UIV Chem [riyngroup.com]

- 4. echemi.com [echemi.com]

- 5. JP2007314471A - Method for producing 2-methyl-2-adamantyl (meth) acrylate - Google Patents [patents.google.com]

- 6. CAS 249562-06-9: this compound [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

2-Methyl-2-adamantyl acrylate molecular weight

An In-depth Technical Guide to 2-Methyl-2-adamantyl Acrylate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (MAdA), a specialty monomer critical to the advancement of materials science, particularly in the formulation of chemically amplified photoresists for advanced lithography. For researchers, scientists, and professionals in drug development and material science, a deep understanding of MAdA's molecular characteristics, synthesis, and functional behavior is paramount for innovation.

Core Molecular Profile and Physicochemical Properties

This compound is distinguished by its unique molecular architecture, which fuses a rigid, three-dimensional adamantane core with a reactive acrylate functional group.[1] This combination imparts a desirable set of properties, including exceptional thermal stability and mechanical strength, making it a valuable building block for high-performance polymers.[1]

The adamantane moiety is a bulky, hydrophobic group that provides high etch resistance in plasma processing, a critical attribute for patterning in semiconductor manufacturing. The acrylate group serves as the polymerizable unit, allowing MAdA to be incorporated into polymer chains via standard polymerization techniques.

Key Physicochemical Data

A summary of the essential quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 220.31 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₄H₂₀O₂ | [1][3][5] |

| CAS Number | 249562-06-9 | [1][5][6] |

| Appearance | White crystalline powder | [1][6] |

| Boiling Point | 284.4 ± 9.0 °C at 760 mmHg | [1][3][5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Flash Point | 114.6 ± 16.1 °C | [3][5] |

| LogP | 4.23 | [5] |

The Role of MAdA in Chemically Amplified Resists

The primary application for MAdA is as a monomer in the synthesis of polymers for chemically amplified photoresists (CARs), particularly for deep-ultraviolet (DUV) lithography at a 193 nm wavelength (ArF lithography).[7] In this context, the 2-methyl-2-adamantyl group functions as an acid-labile protecting group.

The mechanism relies on a photochemically generated acid that catalyzes the cleavage of the bulky adamantyl group during a post-exposure bake step. This deprotection reaction dramatically alters the polarity of the polymer backbone. The exposed polar functional group (a carboxylic acid) renders the polymer soluble in an aqueous alkaline developer, allowing for the creation of a positive-tone image with high resolution. The bulky nature of the adamantyl group ensures a significant solubility switch, which is crucial for high-contrast imaging.

The incorporation of the adamantyl group does more than provide an acid-labile switch; its rigid, carbon-rich structure confers excellent resistance to the plasma etching processes (e.g., reactive-ion etching) used to transfer the patterned image to the underlying substrate.[8] Furthermore, adamantyl-containing polymers can effectively control dissolution behavior in developers, mitigating issues like polymer swelling that can degrade pattern fidelity.[7][9]

Synthesis Methodologies and Protocols

The synthesis of this compound typically proceeds through the esterification of 2-methyl-2-adamantanol or a one-pot reaction starting from 2-adamantanone.[8][10] The one-pot method is often preferred in industrial settings for its efficiency and cost-effectiveness as it avoids the isolation of the intermediate alcohol.[10]

Experimental Protocol: One-Pot Synthesis from 2-Adamantanone

This protocol is adapted from established methods for producing related adamantyl (meth)acrylates and represents a robust pathway to MAdA.[10]

Materials:

-

2-Adamantanone

-

Methylmagnesium chloride (solution in THF)

-

Acrylic anhydride

-

Toluene

-

Saturated ammonium chloride solution

-

Sodium hydroxide solution (e.g., 5% w/v)

-

Demineralized water

Procedure:

-

Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, charge 2-adamantanone and anhydrous toluene.

-

Grignard Reaction: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of methylmagnesium chloride in THF dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Intermediate Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until GC analysis indicates complete consumption of the starting ketone. The reaction mixture will contain the magnesium chloride salt of 2-methyl-2-adamantanol.

-

Esterification: Cool the mixture again to 0-5 °C. Add acrylic anhydride dropwise. Following the addition, allow the reaction to proceed at room temperature overnight.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with a 5% sodium hydroxide solution and then with demineralized water until the aqueous layer is neutral.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the toluene solution under reduced pressure using a rotary evaporator to yield the final product, this compound. The product can be further purified by column chromatography or distillation if required.[10]

Broader Applications and Future Outlook

While its role in microelectronics is dominant, the unique properties of MAdA make it a candidate for other advanced material applications. Its incorporation into polymer backbones can enhance thermal stability, optical clarity, and mechanical robustness. These characteristics are valuable in the development of:

-

Specialty optical polymers: For lenses or coatings requiring high thermal stability and transparency.

-

Highly stable polymeric scaffolds: In materials science for applications demanding rigidity and durability.

-

Pharmaceutical intermediates: The adamantane cage is a well-known pharmacophore, and its derivatives can serve as building blocks in drug design.[1]

As the demand for miniaturization in electronics continues, the need for high-performance lithographic materials will grow. Monomers like this compound, which provide a superior combination of etch resistance, solubility switching, and thermal stability, will remain at the forefront of photoresist polymer design.

References

-

LookChem. Exploring the Properties of this compound. [Link]

-

UIV Chem. 2-Methyl-2-adamantyl acrylate_249562-06-9_C14H20O2. [Link]

-

PubChem, National Institutes of Health. 2-Methyl-2-adamantyl methacrylate. [Link]

-

Home Sunshine Pharma. This compound CAS 249562-06-9 Manufacturers, Suppliers, Factory. [Link]

- Google Patents. JP2007314471A - Method for producing 2-methyl-2-adamantyl (meth)

-

Novikov, A. S., et al. Selection of Conditions for the Synthesis of Methacrylate Monomers Based on Adamantane. [Link]

-

ACS Publications. Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer. [Link]

-

Home Sunshine Pharma. 2-Methyl-2-Adamantyl Methacrylate CAS 177080-67-0. [Link]

-

MDPI. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups. [Link]

-

ResearchGate. Synthesis of chemically amplified photoresist polymer containing four (Meth)acrylate monomers via RAFT polymerization and its application for KrF lithography. [Link]

-

Sinowa. Sinomer® EADMA 2-Ethyl-2-Adamantyl Methacrylate | ArF Photoresist Monomer. [Link]

-

ResearchGate. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. dakenchem.com [dakenchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound - [sigmaaldrich.com]

- 5. 2-Methyl-2-adamantyl acrylate_249562-06-9_C14H20O2 - UIV Chem [riyngroup.com]

- 6. This compound CAS 249562-06-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. JP2007314471A - Method for producing 2-methyl-2-adamantyl (meth) acrylate - Google Patents [patents.google.com]

2-Methyl-2-adamantyl acrylate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Methyl-2-adamantyl Acrylate

Introduction

This compound is a specialty monomer distinguished by its unique molecular architecture, which marries the bulky, rigid, and highly stable adamantane cage with a reactive acrylate functional group.[1] This combination confers exceptional properties, making it a valuable building block in advanced chemical synthesis, particularly for materials science and with emerging potential in pharmaceutical development.[1] The three-dimensional adamantane core imparts significant thermal stability and mechanical strength, while the acrylate moiety provides a versatile handle for polymerization.[1] This guide offers a comprehensive technical overview of its chemical properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

Structural Analysis

The core of this compound's utility lies in its hybrid structure. The adamantyl group is a perfectly symmetrical, diamondoid hydrocarbon cage, which is sterically demanding and highly lipophilic. The tertiary ester linkage to the acrylate is a critical feature, rendering it susceptible to acid-catalyzed cleavage—a property masterfully exploited in semiconductor lithography.[2] The acrylate group itself is a well-known polymerizable unit, enabling the formation of long-chain polymers with tailored properties.

Caption: Molecular structure of this compound.

Physicochemical Data

The compound's properties are summarized below, reflecting its stable and high-molecular-weight structure.

| Property | Value | Source(s) |

| CAS Number | 249562-06-9 | [1] |

| Molecular Formula | C₁₄H₂₀O₂ | [1][3] |

| Molecular Weight | 220.31 g/mol | [1][4] |

| Appearance | White crystalline powder or clear, colorless to light yellow liquid | [1][5] |

| Boiling Point | 284.4 ± 9.0 °C at 760 mmHg | [1][3] |

| Density | ~1.1 g/cm³ | [3] |

| Flash Point | 114.6 ± 16.1 °C | [3][4] |

| Refractive Index | ~1.520 | [3][4] |

| Storage Temperature | 2-8°C | [5] |

Spectroscopic Profile

While raw spectral data requires direct access, the expected characteristics can be inferred from the structure. Spectroscopic data including ¹H NMR, IR, and Mass Spectrometry for this compound are available through chemical suppliers and databases.[6]

-

¹H NMR: Key signals would include peaks for the vinyl protons of the acrylate group (typically in the 5.5-6.5 ppm range), a singlet for the methyl group protons attached to the adamantyl cage, and a complex series of multiplets in the 1.5-2.5 ppm range corresponding to the various protons of the rigid adamantyl framework.

-

¹³C NMR: Expect signals for the carbonyl carbon (~165 ppm), vinyl carbons (~120-130 ppm), the quaternary carbons of the adamantyl group, and the various CH and CH₂ carbons of the cage.

-

IR Spectroscopy: Characteristic absorption bands would include a strong C=O stretch for the ester carbonyl group (~1720 cm⁻¹), C=C stretching for the acrylate double bond (~1635 cm⁻¹), and C-H stretching and bending vibrations for the aliphatic adamantyl and methyl groups.

Part 2: Synthesis and Reactivity

Core Synthetic Strategies

The synthesis of this compound typically proceeds through the formation of its precursor, 2-methyl-2-adamantanol. Two primary routes have been established:

-

One-Pot Synthesis from 2-Adamantanone: This efficient method involves a Grignard reaction between 2-adamantanone and a methylmagnesium halide (e.g., methylmagnesium chloride) to form the magnesium salt of 2-methyl-2-adamantanol in situ. This intermediate is then reacted directly with an acylating agent like acrylic anhydride to yield the final product.[2][7]

-

Esterification of 2-Methyl-2-adamantanol: This is a more traditional two-step approach where the alcohol precursor is first isolated and then esterified. The esterification can be achieved using various reagents, including methacryloyl chloride in the presence of a base or via acid-catalyzed reaction with methacrylic acid.[2][8]

Caption: Primary synthetic routes to this compound.

Example Experimental Protocol: One-Pot Synthesis

This protocol is a representative synthesis based on patented procedures and should be adapted and optimized with appropriate laboratory safety precautions.[2][7]

-

Reaction Setup: A dry, inert-atmosphere reaction flask is charged with 2-adamantanone and an appropriate anhydrous solvent (e.g., toluene).

-

Grignard Addition: The solution is cooled (e.g., to 0°C), and a solution of methylmagnesium chloride in THF is added dropwise, maintaining the temperature. The reaction is stirred until the formation of the 2-methyl-2-adamantanol magnesium salt is complete (monitored by TLC or GC).

-

Acylation: Acrylic anhydride is then added to the reaction mixture. The reaction may be allowed to warm to room temperature or gently heated to drive the acylation to completion.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated.

-

Purification: The organic layer is washed sequentially with a base solution (e.g., aqueous sodium hydroxide) and demineralized water to remove unreacted acid and salts. The solvent is then removed under reduced pressure, and the crude product is purified, typically by column chromatography or distillation, to yield pure this compound.

Part 3: Polymerization and Material Science Applications

Polymerization and Polymer Properties

The acrylate functional group allows this compound to undergo polymerization, most commonly through free-radical or controlled radical polymerization techniques. The resulting polymer, poly(this compound), possesses properties that are a direct consequence of its bulky side chains:

-

High Thermal Stability: The rigid adamantyl group restricts chain motion and has a high degradation temperature, imparting excellent thermal stability to the polymer.[1][2]

-

High Glass Transition Temperature (Tg): The steric hindrance from the side groups significantly raises the Tg of the polymer, meaning it remains a rigid, glassy solid at higher temperatures compared to polymers like poly(methyl acrylate).[1]

-

Etch Resistance: The high carbon-to-hydrogen ratio of the adamantane cage provides superior resistance to plasma etching, a critical property for patterning in microelectronics fabrication.[2]

Application in Chemically Amplified Photoresists

The primary industrial application of this monomer is in the formulation of chemically amplified photoresists for advanced lithography (e.g., DUV and EUV).[2] These materials are essential for manufacturing modern integrated circuits.

The operational mechanism relies on the acid-lability of the tertiary adamantyl ester:

-

Exposure: The photoresist film, containing the polymer and a photoacid generator (PAG), is exposed to high-energy light in a specific pattern. The light activates the PAG, which produces a strong acid, but only in the exposed regions.

-

Post-Exposure Bake (PEB): The wafer is heated. In the acid-containing regions, the acid catalyzes the cleavage of the bulky 2-methyl-2-adamantyl group from the polymer backbone. This deprotection reaction converts the ester into a carboxylic acid.

-

Development: The wafer is treated with an aqueous alkaline developer. The original polymer is nonpolar and insoluble, but the poly(acrylic acid) formed in the exposed regions is highly soluble in the developer. This difference in solubility allows for the selective removal of the exposed resist, transferring the pattern to the wafer.

Caption: Workflow for lithographic patterning using a MAdA-based photoresist.

Part 4: Relevance in Drug Development and Life Sciences

While the primary application of this compound is in materials science, its unique properties suggest potential, albeit less explored, applications in the pharmaceutical and life sciences sectors. This potential is largely extrapolated from the known roles of its constituent parts: adamantane and acrylate polymers.

-

Adamantane in Medicinal Chemistry: The adamantane cage is a well-known pharmacophore. Its lipophilicity is used to increase drug penetration into tissues and across the blood-brain barrier, and its rigid structure can serve as an anchor to lock a drug molecule into the binding site of a target protein.

-

Acrylate Polymers for Drug Delivery: Polymethacrylates, such as the Eudragit® family of polymers, are widely used in drug delivery systems.[9] They can be formulated into pH-sensitive coatings for targeted release in the gastrointestinal tract, matrices for sustained-release tablets, and as components of transdermal patches.[9][10]

Hypothesized Applications: Based on these precedents, polymers derived from this compound could be investigated for:

-

Novel Drug Delivery Matrices: The high stability and hydrophobicity could be leveraged to create highly durable, non-degradable matrices for long-term, sustained release of hydrophobic drugs.

-

Medical Device Coatings: The polymer's thermal stability and robust nature could make it a candidate for coatings on medical implants or devices where durability and biocompatibility (which would need to be established) are paramount.

-

Nanoparticle Formulation: The monomer could be incorporated into copolymers to create nanoparticles with a highly stable core for encapsulating therapeutic agents.

Part 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

Hazard Profile

According to GHS classifications, this chemical presents the following hazards:

Handling and Storage Recommendations

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[11][13]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Keep away from heat, sparks, and open flames.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is often between 2-8°C.[5]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Prevent entry into drains and waterways.[11]

Conclusion

This compound is a specialty chemical of significant importance, primarily driven by its role in the semiconductor industry. Its value stems from a molecular design that combines the stability and bulk of the adamantane group with the reactivity of an acrylate. The resulting polymers exhibit high thermal stability, etch resistance, and the critical property of acid-labile deprotection, making them ideal for high-resolution lithography. While its application in drug development is not yet established, its fundamental properties suggest intriguing possibilities for creating novel, robust drug delivery systems and biocompatible materials, marking it as a compound of interest for future interdisciplinary research.

References

- 2-Methyl-2-adamantyl methacrylate | High Purity. (n.d.). Benchchem.

- Exploring the Properties of this compound. (n.d.).

- 2-Methyl-2-adamantyl acrylate_249562-06-9_C14H20O2. (n.d.). UIV Chem.

- 249562-06-9, this compound Formula. (n.d.). ECHEMI.

- This compound CAS#: 249562-06-9. (n.d.). ChemicalBook.

- Method for producing 2-methyl-2-adamantyl (meth) acrylate. (n.d.). Google Patents.

- Safety Data Sheet. (2024). CymitQuimica.

- 2-Methyl-2-adamantyl methacrylate | C15H22O2 | CID 9837566. (n.d.). PubChem - NIH.

- 2-Methyl-2-adamantyl methacrylate | 177080-67-0. (n.d.). Sigma-Aldrich.

- Safety Data Sheet. (2021). Angene Chemical.

- Selection of Conditions for the Synthesis of Methacrylate Monomers Based on Adamantane. (n.d.).

- 2-Methyl-2-adamantyl methacrylate | CAS#:177080-67-0. (n.d.). Chemsrc.

- Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer. (n.d.). Macromolecules - ACS Publications.

- This compound(249562-06-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound (C14H20O2). (n.d.). PubChemLite.

- Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties. (2016). Macromolecules - ACS Publications.

- This compound. (n.d.). Sigma-Aldrich.

- Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. (n.d.). MDPI.

- Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. (2014). PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Methyl-2-adamantyl acrylate_249562-06-9_C14H20O2 - UIV Chem [riyngroup.com]

- 4. echemi.com [echemi.com]

- 5. This compound CAS#: 249562-06-9 [m.chemicalbook.com]

- 6. This compound(249562-06-9) 1H NMR [m.chemicalbook.com]

- 7. JP2007314471A - Method for producing 2-methyl-2-adamantyl (meth) acrylate - Google Patents [patents.google.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 2-Methyl-2-adamantyl methacrylate | C15H22O2 | CID 9837566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. angenechemical.com [angenechemical.com]

A Technical Guide to the Structural Elucidation of 2-Methyl-2-adamantyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Adamantyl Moiety in Acrylate Monomers

The incorporation of the adamantyl functional group into polymer chemistry has been a significant driver of innovation, particularly in the fields of advanced materials and drug delivery. The unique properties of the adamantane cage—a rigid, bulky, and highly stable diamondoid structure—impart exceptional characteristics to the materials in which it is a component. When combined with a reactive acrylate functional group, the resulting 2-methyl-2-adamantyl acrylate (2M2AA) monomer becomes a valuable building block for polymers with enhanced thermal stability, mechanical strength, and etch resistance.[1] These properties are of particular interest in the development of photoresists for microlithography and in the creation of novel drug delivery vehicles.

This in-depth technical guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural elucidation of this compound. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR)—providing not only the procedural steps but also the underlying scientific rationale for each experimental choice. This guide is designed to be a self-validating resource, equipping researchers with the knowledge to confirm the identity and purity of 2M2AA in their own laboratories.

Synthesis and Molecular Structure

The logical starting point for any structural elucidation is an understanding of the molecule's synthesis, as this informs potential side-products and impurities. This compound is typically synthesized via a two-step process. The first step involves the synthesis of the precursor alcohol, 2-methyl-2-adamantanol. This is commonly achieved through the reaction of 2-adamantanone with an organometallic reagent such as methylmagnesium bromide (a Grignard reagent) or methyllithium.[2] The second step is the esterification of 2-methyl-2-adamantanol with acryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.[1][3]

The reaction of acryloyl chloride with alcohols is a classic nucleophilic acyl substitution that proceeds via an addition-elimination mechanism.[1] Understanding this pathway is crucial for anticipating potential impurities, such as unreacted 2-methyl-2-adamantanol or byproducts from side reactions.

Figure 1: A simplified workflow for the synthesis of this compound.

Spectroscopic Characterization: A Multi-faceted Approach

No single analytical technique is sufficient for the complete structural elucidation of a novel compound. A combination of NMR, MS, and FTIR provides a comprehensive and orthogonal dataset that, when taken together, allows for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the acrylate group and the adamantyl cage.

-

Acrylate Protons: The three protons of the vinyl group will appear as a characteristic set of multiplets in the range of 5.8-6.4 ppm.[4] Due to spin-spin coupling, they will split each other. The geminal protons will have a small coupling constant (J), the cis protons a medium J value, and the trans protons the largest J value.

-

Adamantyl Protons: The protons of the adamantyl cage will appear as a series of broad, overlapping multiplets in the upfield region of the spectrum, typically between 1.5 and 2.2 ppm. The complexity of these signals is due to the rigid, three-dimensional structure of the adamantane core, which leads to multiple, similar proton environments.

-

Methyl Protons: The three protons of the methyl group attached to the adamantyl cage are expected to appear as a sharp singlet at approximately 1.3-1.5 ppm.

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acrylate (trans to C=O) | ~6.4 | dd | 1H |

| Acrylate (cis to C=O) | ~6.1 | dd | 1H |

| Acrylate (geminal to ester) | ~5.8 | dd | 1H |

| Adamantyl Cage | 1.5 - 2.2 | m | 14H |

| Methyl | ~1.4 | s | 3H |

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a distinct signal for each unique carbon atom in the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet in the downfield region of the spectrum, typically around 165-175 ppm.[5]

-

Acrylate Carbons: The two sp² hybridized carbons of the vinyl group will resonate at approximately 128-132 ppm.[6]

-

Adamantyl Carbons: The sp³ hybridized carbons of the adamantane cage will produce a set of signals in the range of 25-45 ppm. The quaternary carbon bearing the methyl and ester groups will be further downfield.

-

Methyl Carbon: The methyl carbon is expected to appear at a chemical shift of around 20-25 ppm.

Experimental Protocol for ¹³C NMR:

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon appears as a singlet.

-

A longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~170 |

| CH₂= (Acrylate) | ~130 |

| =CH (Acrylate) | ~128 |

| C-O (Adamantyl, Quaternary) | ~80 |

| Adamantyl Cage (CH, CH₂) | 25 - 45 |

| Methyl (CH₃) | ~22 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern. For this compound, with a molecular formula of C₁₄H₂₀O₂, the expected molecular weight is approximately 220.31 g/mol .[1]

Expected Fragmentation Pattern:

Upon ionization in the mass spectrometer, the molecular ion ([M]⁺) will undergo fragmentation. Key expected fragments include:

-

Loss of the Acrylate Group: Cleavage of the ester bond can lead to the formation of a stable 2-methyl-2-adamantyl cation. This is often a very prominent peak in the mass spectra of adamantyl esters.

-

Loss of the Adamantyl Group: Fragmentation can also result in the formation of an acylium ion from the acrylate portion of the molecule.

-

McLafferty Rearrangement: While less common for esters of tertiary alcohols, the possibility of a McLafferty rearrangement should be considered, which would involve the transfer of a hydrogen atom from the adamantyl cage to the carbonyl oxygen, followed by cleavage.

Figure 2: A plausible fragmentation pathway for this compound in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detect the ions and generate the mass spectrum.

| m/z | Proposed Fragment | Notes |

| 220 | [C₁₄H₂₀O₂]⁺ | Molecular Ion |

| 149 | [C₁₁H₁₇]⁺ | 2-Methyl-2-adamantyl cation |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation (from loss of methyl) |

| 55 | [C₃H₃O]⁺ | Acryloyl cation |

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Characteristic Absorbances:

-

C=O Stretch: A strong, sharp absorbance band between 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group.[7]

-

C=C Stretch: A medium intensity band around 1635 cm⁻¹ corresponds to the carbon-carbon double bond of the acrylate group.[8]

-

C-O Stretch: The C-O single bond stretch of the ester will appear in the fingerprint region, typically between 1150-1250 cm⁻¹.[7]

-

C-H Stretches: The sp³ C-H stretches of the adamantyl and methyl groups will be observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). The sp² C-H stretch of the vinyl group will appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

Experimental Protocol for FTIR (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Acquire the infrared spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| sp² C-H (Acrylate) | 3010 - 3100 | Medium |

| sp³ C-H (Adamantyl, Methyl) | 2850 - 2950 | Strong |

| C=O (Ester) | 1720 - 1740 | Strong, Sharp |

| C=C (Acrylate) | ~1635 | Medium |

| C-O (Ester) | 1150 - 1250 | Strong |

Table 4: Predicted FTIR Absorption Bands for this compound.

Conclusion: A Self-Validating System for Structural Confirmation

The structural elucidation of this compound is a clear demonstration of the power of modern analytical chemistry. By employing a combination of ¹H and ¹³C NMR, mass spectrometry, and FTIR spectroscopy, a researcher can build a comprehensive and self-validating case for the structure and purity of this important monomer. Each technique provides a unique and essential piece of the puzzle: NMR defines the carbon-hydrogen framework, MS confirms the molecular weight and provides clues to the connectivity through fragmentation, and FTIR rapidly identifies the key functional groups.

This guide has provided the theoretical underpinnings, expected spectral data, and practical experimental protocols to empower researchers, scientists, and drug development professionals in their work with this compound. The presented methodologies, when applied with care and precision, will ensure the confident and accurate structural characterization of this versatile and valuable chemical building block.

References

-

Wikipedia. (2023, October 27). Acryloyl chloride. Retrieved from [Link]

-

Spectroscopy Online. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

-

Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

- Google Patents. (n.d.). JP2007308457A - Process for producing 2-methyl-2-adamantanol and its magnesium chloride salt.

-

AZoM. (2019, May 27). Curing an Acrylate with FTIR Spectroscopy. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties of this compound. Retrieved from [Link]

- Google Patents. (n.d.). JP2007314471A - Method for producing 2-methyl-2-adamantyl (meth) acrylate.

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Waters. (n.d.). Structural Confirmation of Polymeric Material Using MS/MS and Fragmentation Mechanisms. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR data for acrylate monomers. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. JP2007314471A - Method for producing 2-methyl-2-adamantyl (meth) acrylate - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. compoundchem.com [compoundchem.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Methyl acrylate(96-33-3) 13C NMR spectrum [chemicalbook.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. azom.com [azom.com]

A Spectroscopic Guide to 2-Methyl-2-adamantyl Acrylate: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-adamantyl acrylate (CAS No. 249562-06-9) is a specialty monomer that incorporates a rigid, three-dimensional adamantane core into a reactive acrylate functional group.[1] This unique molecular architecture imparts exceptional properties, such as high thermal stability and mechanical strength, making it a valuable building block in advanced materials science and pharmaceutical development.[1] Its molecular formula is C14H20O2, with a molecular weight of approximately 220.31 g/mol .[1] A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural elucidation in research and development settings. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectral data of this compound lies in understanding its distinct structural components: the adamantyl cage, the tertiary ester linkage, the alpha,beta-unsaturated carbonyl system of the acrylate, and the methyl group at the 2-position of the adamantyl core. Each of these features will give rise to characteristic signals in the various spectroscopic techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the acrylate protons and the protons of the adamantyl and methyl groups.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acrylate (CH=CH₂) | ~6.4 | Doublet of doublets | 1H |

| Acrylate (CH=CH₂) | ~6.1 | Doublet of doublets | 1H |

| Acrylate (CH=CH₂) | ~5.8 | Doublet of doublets | 1H |

| Adamantyl (CH, CH₂) | ~1.5 - 2.2 | Multiplet | 14H |

| Adamantyl (CH₃) | ~1.5 | Singlet | 3H |

Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform (CDCl₃) is standard for non-polar to moderately polar organic molecules as it dissolves the sample well and its residual proton signal is easily identifiable. A standard 300 or 400 MHz spectrometer is sufficient to resolve the key signals, though higher field strengths could provide better resolution of the complex multiplets in the adamantyl region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals from the carbonyl carbon, the olefinic carbons of the acrylate group, the quaternary carbon of the adamantyl cage, and the various carbons of the adamantyl framework and the methyl group.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165 |

| Acrylate (CH=C H₂) | ~130 |

| Acrylate (C H=CH₂) | ~128 |

| Adamantyl (Quaternary C-O) | ~80 |

| Adamantyl (CH, CH₂) | ~25 - 40 |

| Adamantyl (CH₃) | ~20 |

Self-Validating System for Protocols: A standard ¹³C NMR experiment with proton decoupling is typically performed to simplify the spectrum to a series of single lines for each unique carbon. To confirm the assignments of CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-90 and DEPT-135) is highly recommended. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while a DEPT-90 will only show CH signals. This provides an internal validation of the carbon assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the ester and alkene functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | ~1725 | Strong |

| C=C (Alkene) | ~1635 | Medium |

| C-O (Ester) | ~1160 | Strong |

| C-H (sp² of alkene) | ~3080 | Medium |

| C-H (sp³ of adamantyl) | ~2850 - 2950 | Strong |

Experimental Protocol: A small amount of the sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. The ATR-FTIR technique is often preferred due to its simplicity and minimal sample preparation. The spectrum is typically acquired over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

Caption: General experimental workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Expected Molecular Ion: For this compound (C₁₄H₂₀O₂), the monoisotopic mass is approximately 220.1463 Da.[2] In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be expected.

Predicted Fragmentation Pattern: The rigid adamantyl group is known for its stability. A likely fragmentation pathway would involve the loss of the acrylate group or cleavage of the adamantyl cage.

-

[M - C₃H₃O₂]⁺: Loss of the acrylate radical, leading to the stable 2-methyl-2-adamantyl cation at m/z ~149.

-

[C₇H₇]⁺: A peak at m/z 91, corresponding to the tropylium ion, is a common fragment in molecules with alkyl groups, although it may be less prominent here.

-

Other fragments corresponding to the breakdown of the adamantyl cage.

| Adduct / Fragment | Predicted m/z |

| [M+H]⁺ | 221.1536 |

| [M+Na]⁺ | 243.1356 |

| [M]⁺ | 220.1463 |

(Data based on predicted values)[3]

Authoritative Grounding: The fragmentation of adamantyl-containing compounds often proceeds through the formation of the stable adamantyl cation. The principles of mass spectrometry dictate that fragmentation will occur to produce the most stable carbocations, and the tertiary 2-methyl-2-adamantyl cation is particularly stable.

Conclusion

The spectral data of this compound is a direct reflection of its unique chemical structure. The combination of NMR, IR, and Mass Spectrometry provides a comprehensive characterization of this important monomer. While direct experimental spectra are not widely published, the predicted data based on well-understood spectroscopic principles and analysis of analogous compounds provides a robust framework for researchers, scientists, and drug development professionals working with this compound. The methodologies and expected spectral features outlined in this guide serve as a valuable resource for quality control, structural verification, and further research into the applications of this compound.

References

- Exploring the Properties of this compound. (n.d.).

- 2-Methyl-2-adamantyl methacrylate | High Purity - Benchchem. (n.d.).

- This compound ,249562-06-9 Spectrum_Chemical Cloud Database. (n.d.).

- 13C NMR spectra of monomer 2 (top) and its polymer (bottom). - ResearchGate. (n.d.).

- This compound(249562-06-9) 1H NMR spectrum - ChemicalBook. (n.d.).

- 2-Adamantyl acrylate | C13H18O2 | CID 11298697 - PubChem - NIH. (n.d.).

- 2-Methyl-2-adamantyl methacrylate | CAS#:177080-67-0 | Chemsrc. (n.d.).

- 2-Methyl-2-adamantyl methacrylate | C15H22O2 | CID 9837566 - PubChem - NIH. (n.d.).

- Photopolymerization of 1-Adamantyl Acrylate Pohotoinitiated by Free Radical Photoinitiators | Request PDF - ResearchGate. (n.d.).

- 13 C NMR spectra of poly(4-(1-adamantyl)phenyl methacrylate) (bottom),... - ResearchGate. (n.d.).

- This compound (C14H20O2) - PubChemLite. (n.d.).

- 2-Methyl-2-adamantyl acrylate_249562-06-9_C14H20O2 - UIV Chem. (n.d.).

- JP2007314471A - Method for producing 2-methyl-2-adamantyl (meth) acrylate - Google Patents. (n.d.).

- 249562-06-9, this compound Formula - ECHEMI. (n.d.).

- 1-Adamantyl acrylate | 121601-93-2 - Sigma-Aldrich. (n.d.).

- Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer | Macromolecules - ACS Publications. (n.d.).

- Microscopic and Spectroscopic Imaging and Thermal Analysis of Acrylates, Silicones and Active Pharmaceutical Ingredients in Adhesive Transdermal Patches - Semantic Scholar. (n.d.).

- CAS NO.249562-06-9 this compound - Daken Chemical. (n.d.).

- Methyl acrylate(96-33-3) 13C NMR spectrum - ChemicalBook. (n.d.).

- 1 H proton NMR of methyl methacrylate-co-4-(1-adamantyl)phenyl... - ResearchGate. (n.d.).

- Infrared Spectroscopy of Polymers X: Polyacrylates. (n.d.).

- Two-dimensional NMR studies of acrylate copolymers* - Pure and Applied Chemistry. (n.d.).

- 13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (n.d.).

- Curing an Acrylate with FTIR Spectroscopy - AZoM. (n.d.).

- ATR-FTIR spectra of methyl acrylate (red line), (−)[C4-Ment-Im][NTf2]... - ResearchGate. (n.d.).

Sources

thermal properties of poly(2-Methyl-2-adamantyl acrylate)

An In-depth Technical Guide to the Thermal Properties of Poly(2-Methyl-2-adamantyl acrylate)

Executive Summary

Poly(this compound), a polymer distinguished by its bulky and rigid adamantyl side group, exhibits exceptional thermal properties that are critical for its application in advanced materials, most notably in chemically amplified photoresists for semiconductor lithography. The unique three-dimensional cage structure of the adamantyl moiety fundamentally governs the polymer's response to thermal stimuli. This guide provides a comprehensive analysis of these properties, including a detailed examination of its glass transition temperature (Tg), thermal decomposition behavior (Td), and a discussion on its expected coefficient of thermal expansion (CTE). We will delve into the mechanistic origins of these characteristics and provide field-proven, step-by-step protocols for their experimental determination using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction: The Architectural Significance of the Adamantyl Group

Poly(this compound) belongs to a class of specialty polymers where performance is dictated by molecular architecture. The defining feature is the pendant 2-methyl-2-adamantyl group, a diamondoid hydrocarbon with a rigid, cage-like structure.[1] This is not merely a bulky substituent; its profound impact on the polymer backbone's mobility is the primary determinant of the material's thermal behavior.

When incorporated into a polyacrylate chain, the adamantyl group imparts several key characteristics:

-

Restricted Chain Mobility: The sheer volume and rigidity of the adamantyl group severely hinder the rotational and translational motion of the polymer chains.[2][3]

-

High Thermal Stability: The inherent stability of the C-C bonds within the adamantane cage contributes to the overall robustness of the polymer at elevated temperatures.[2]

-

Amorphous Nature: The bulky side group disrupts packing and prevents crystallization, leading to an amorphous material.[3]

These features make the polymer highly attractive for applications requiring dimensional stability and resistance to degradation during thermal processing steps, such as the post-exposure bakes in photolithography.[4]

Core Thermal Properties: A Mechanistic Perspective

The thermal properties of a polymer are a direct reflection of its molecular structure. For Poly(this compound), the adamantyl group is the dominant factor.

Glass Transition Temperature (Tg)

The glass transition temperature is the point at which an amorphous polymer transitions from a rigid, glassy state to a more rubbery, viscous state. This transition is directly related to the onset of large-scale segmental motion of the polymer chains.

| Polymer | Glass Transition Temperature (Tg) | Source |

| Poly(1-adamantyl acrylate ) | 133 °C | [5][6] |

| Poly(1-adamantyl methacrylate ) | 183 - 243 °C (tacticity dependent) | [7] |

| Poly(1-adamantylmethyl methacrylate ) | 201 °C | [8] |

| Poly(4-(1-adamantyl)phenyl methacrylate ) | 253 °C | [8] |

Based on this data, the Tg of Poly(this compound) is confidently expected to be well above 130 °C, providing a wide operational window in the glassy state for high-temperature applications.

Thermal Decomposition (Td)

Thermal stability, quantified by the decomposition temperature, is a measure of a material's ability to withstand heat without undergoing irreversible chemical changes.

Mechanism: The degradation pathway of polyacrylates is notably more complex than that of their polymethacrylate counterparts. While polymethacrylates tend to cleanly "unzip" or depolymerize back to their constituent monomer, polyacrylates undergo a more intricate series of reactions.[9] For Poly(this compound), degradation is expected to involve:

-

Ester Decomposition: Scission within the ester side group.

-

Chain Scission: Random breaks in the polymer backbone.

-

Cross-linking: Formation of new bonds between polymer chains, which can lead to insolubility.[10]

The process often results in the evolution of various products, including olefins, alcohols, and carbon dioxide, rather than a high yield of the original monomer.[10] Despite this complex mechanism, the inherent stability of the adamantane cage results in an exceptionally high decomposition temperature.

| Polymer | Decomposition Temperature (Td) | Source |

| Poly(1-adamantyl acrylate ) | 376 °C (Td) | [5][6] |

| Poly(1,3-adamantane)s | ~480 °C (Td at 10% weight loss) | [2] |

The high thermal stability, with decomposition initiating well above 350 °C, ensures the material's integrity during demanding thermal processing cycles.

Coefficient of Thermal Expansion (CTE)

The CTE quantifies the degree to which a material changes its dimensions in response to a change in temperature. While no specific CTE value for Poly(this compound) has been found in the literature, it is instructive to consider the typical range for acrylic polymers. Polymers, in general, have significantly higher CTEs than metals and ceramics.[11] For instance, materials like Polymethyl Alphachloroacrylate have a reported CTE of 62 ppm/°C, while unfilled polyesters are around 80 ppm/°C.[12] A mismatch in CTE between a polymer film and its substrate (e.g., a silicon wafer) can induce stress, leading to cracking or delamination during temperature changes.[4] Therefore, while the exact value is unknown, this property must be a key consideration in device fabrication.

Material Synthesis and Polymerization Workflow

Understanding the material's origin is crucial for interpreting its properties. The process begins with the synthesis of the this compound monomer, followed by its polymerization.

Experimental Characterization Protocols

To ensure trustworthy and reproducible data, the following self-validating protocols for thermal analysis are recommended.

Thermogravimetric Analysis (TGA) for Decomposition Profile

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for determining thermal stability.

Protocol:

-

Instrument Calibration: Perform temperature and mass calibrations according to the instrument manufacturer's specifications. A clean, empty platinum or alumina pan should be used for baseline subtraction.

-

Sample Preparation: Place 5-10 mg of the dry polymer sample into a tared TGA pan. An accurate mass measurement is critical for quantitative analysis.

-

Atmosphere Control: Place the sample in the TGA furnace. Purge the system with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis.

-

Causality: An inert nitrogen atmosphere is essential to prevent oxidative degradation, ensuring that the measured weight loss is due to thermal decomposition alone.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Causality: A 10 °C/min heating rate provides a good balance between analytical speed and resolution of thermal events. Slower rates can provide higher resolution but are more time-consuming.

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset decomposition temperature (often defined as the temperature at 5% weight loss, Td₅).

-

Determine the temperature of maximum decomposition rate from the peak of the first derivative of the TGA curve (DTG).

-

Conclusion

The thermal properties of Poly(this compound) are unequivocally superior, driven by the unique molecular architecture of its adamantyl side group. Its high glass transition temperature ensures dimensional stability and mechanical rigidity over a broad temperature range, while its exceptional thermal stability allows it to withstand aggressive processing conditions. These characteristics, rooted in the restriction of polymer chain mobility by the bulky adamantane cage, make it an indispensable material for next-generation applications in microfabrication and other fields demanding high-performance polymers. The protocols and mechanistic insights provided herein serve as an authoritative guide for researchers and developers seeking to harness the full potential of this advanced material.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. polychemistry.com [polychemistry.com]

- 10. theses.gla.ac.uk [theses.gla.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. bestech.com.au [bestech.com.au]

An In-depth Technical Guide to the Glass Transition Temperature of Poly(2-Methyl-2-Adamantyl Acrylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(2-methyl-2-adamantyl acrylate) is a polymer of significant interest in advanced materials science and pharmaceutical formulations, primarily due to the unique properties conferred by its bulky, rigid 2-methyl-2-adamantyl pendant group. A critical parameter governing the polymer's utility, particularly in applications requiring thermal stability, is its glass transition temperature (Tg). This guide provides a comprehensive exploration of the glass transition temperature of poly(this compound), detailing the underlying structural factors that contribute to its characteristically high Tg. We will delve into the theoretical basis of the glass transition in polymers, present a detailed experimental protocol for its determination using Differential Scanning Calorimetry (DSC), and discuss the synthesis of the monomer and its subsequent polymerization. Furthermore, the implications of a high Tg for applications in drug delivery and microelectronics will be examined.

Introduction: The Significance of Poly(this compound)

Poly(this compound) belongs to a class of polymers that incorporate the adamantane moiety, a cage-like hydrocarbon with exceptional rigidity and thermal stability.[1][2] The incorporation of this bulky group into a polyacrylate backbone results in a material with a unique combination of properties, including enhanced thermal stability and mechanical strength.[1] These attributes make it a highly attractive candidate for a range of advanced applications, from high-performance coatings to sophisticated drug delivery systems.[3] In the pharmaceutical realm, the adamantane group can impart desirable characteristics to drug carrier systems, such as improved drug loading and controlled release profiles.

A key determinant of a polymer's physical state and mechanical properties is its glass transition temperature (Tg). Below the Tg, a polymer is in a glassy state, characterized by rigidity and brittleness. Above the Tg, it transitions to a rubbery state, exhibiting greater flexibility and segmental motion. For applications demanding dimensional stability at elevated temperatures, a high Tg is paramount.

The Glass Transition Temperature (Tg): A Fundamental Polymer Property

The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery state as the temperature is increased.[4] It is not a true phase transition in the thermodynamic sense, but rather a kinetic phenomenon. The glass transition temperature (Tg) is the temperature at which this transition occurs. Several factors influence the Tg of a polymer, including:

-

Chain Flexibility: Polymers with flexible backbones have lower Tg values than those with rigid backbones.

-

Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, lead to higher Tg values.

-

Pendant Groups: The size, shape, and polarity of pendant groups significantly impact chain mobility and, consequently, the Tg. Bulky and rigid pendant groups, like the adamantyl group, restrict chain motion and increase the Tg.[5]

-

Molecular Weight: The Tg of a polymer generally increases with increasing molecular weight, up to a certain point, after which it plateaus.[6]

The Influence of the 2-Methyl-2-Adamantyl Group on Glass Transition Temperature

The defining feature of poly(this compound) is its bulky and rigid pendant group. This structural element is the primary determinant of its high glass transition temperature. The adamantyl cage restricts the rotational and segmental motion of the polymer backbone, necessitating a higher thermal energy to induce the transition from the glassy to the rubbery state.[5][7]

| Polymer | Glass Transition Temperature (Tg) | Reference |

| Poly(1-adamantyl acrylate) | 133 °C | [8] |

| Poly(1-adamantyl methacrylate) | 200-244 °C | [5] |

| Poly(1-adamantylmethyl methacrylate) | 201 °C | [9][10] |

| Poly(p-(1-adamantyl)phenyl methacrylate) | 253 °C | [9][10] |

The data clearly demonstrates that the incorporation of an adamantyl group, regardless of its specific point of attachment or the presence of a methyl group on the acrylate backbone, consistently results in polymers with high glass transition temperatures. Therefore, it is highly probable that poly(this compound) also exhibits a significantly elevated Tg.

Experimental Determination of Glass Transition Temperature: A Protocol for Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is the most common method for determining the glass transition temperature of a polymer.

Principle of DSC for Tg Measurement

As a polymer is heated through its glass transition, its heat capacity changes. This change is detected by the DSC instrument as a step-like change in the heat flow signal. The Tg is typically taken as the midpoint of this transition.

Experimental Workflow

Caption: Workflow for determining the glass transition temperature (Tg) using DSC.

Step-by-Step Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the dry poly(this compound) sample into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatile components.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

First Heating Scan: Heat the sample from ambient temperature to a temperature well above the expected Tg (e.g., 200°C) at a controlled rate (e.g., 10°C/min). This step is crucial to erase the thermal history of the polymer.

-

Controlled Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below the expected Tg (e.g., 0°C).

-

Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) through the glass transition region. The Tg is determined from this second heating scan to ensure a consistent thermal history.

-

-

Data Analysis: The glass transition will appear as a step-like change in the heat flow curve (thermogram). The Tg is typically determined as the midpoint of the inflection of this step.

Synthesis of this compound and its Polymerization

A thorough understanding of the polymer's properties necessitates an appreciation of its synthesis.

Monomer Synthesis: this compound

The synthesis of this compound typically involves the esterification of 2-methyl-2-adamantanol with acryloyl chloride or acrylic anhydride.[11]

Caption: Synthesis of this compound monomer.

Polymerization: Poly(this compound)

The polymerization of this compound can be achieved through various methods, with free-radical polymerization being a common approach.

Caption: Free-radical polymerization of this compound.

Applications and the Importance of a High Tg

The high glass transition temperature of poly(this compound) is a key attribute that enables its use in demanding applications.

-

Drug Delivery: In the field of drug delivery, a high Tg polymer can be used to create stable, solid dispersions of amorphous drugs, preventing their recrystallization and enhancing their bioavailability. The rigidity of the polymer matrix below its Tg provides a protective environment for the encapsulated drug.[3]

-

Microelectronics: Adamantane-containing polymers are widely used as photoresists in the fabrication of microelectronic devices.[11] A high Tg is essential for maintaining the dimensional stability of the patterned features during the various heating and etching steps of the manufacturing process.[12]

Conclusion

While a definitive glass transition temperature for poly(this compound) remains to be explicitly reported in the literature, the overwhelming evidence from structurally analogous polymers strongly indicates a significantly high value. This is a direct consequence of the bulky and rigid 2-methyl-2-adamantyl pendant group, which severely restricts the mobility of the polymer chains. The experimental determination of this crucial parameter can be reliably achieved through Differential Scanning Calorimetry, following a well-established protocol. The synthesis of the monomer and its subsequent polymerization are straightforward processes that yield a polymer with immense potential in fields such as drug delivery and microelectronics, where thermal stability is a critical requirement. The insights provided in this guide offer a solid foundation for researchers and scientists working with or considering the use of this promising adamantane-containing polymer.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Installation of the adamantyl group in polystyrene- block -poly(methyl methacrylate) via Friedel–Crafts alkylation to modulate the microphase-separate ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00113J [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-2-adamantyl Acrylate

January 2026

Introduction: Unveiling a Monomer of Significant Potential